Regiochemical Differentiation: 3-Amino vs. 4-Amino Piperidine Substitution Pattern
The target compound bears a primary amine at the piperidine 3-position, whereas the closest commercially available analog (CAS 2098121-96-9) carries the amine at the 4-position [1]. The 3-amino substitution creates a chiral center and establishes a distinct exit vector angle relative to the piperidine–carbonyl–pyridinone plane. In fragment-based drug design, the 3-aminopiperidine motif has been validated in clinical candidates, while the 4-amino regioisomer lacks equivalent representation in approved drugs [2]. For procurement decisions, the 3-amino isomer is the regioisomer required for reproducing published syntheses of 3-aminopiperidine-derived inhibitors; the 4-amino isomer will not yield the correct stereoelectronic topology.
| Evidence Dimension | Regiochemical position of primary amine on piperidine ring |
|---|---|
| Target Compound Data | 3-amino substitution on piperidine ring (CAS 2097975-58-9) |
| Comparator Or Baseline | 4-amino substitution on piperidine ring (CAS 2098121-96-9) |
| Quantified Difference | Exit vector geometry differs; 3-amino scaffold present in tofacitinib, ibrutinib, alogliptin; 4-amino scaffold absent from approved drug substructures of this class [2]. |
| Conditions | Structural comparison; literature survey of approved drug scaffolds |
Why This Matters
Procurement of the incorrect regioisomer will produce derivatives with divergent binding geometry, invalidating structure-based design efforts.
- [1] Kuujia. 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2098121-96-9). Product page. SMILES: O=C(C1=CC=CN(C)C1=O)N1CCC(CC1)N. View Source
- [2] ACS Publications. Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. J. Org. Chem. 2017. Documents 3-aminopiperidine scaffold in tofacitinib, ibrutinib, alogliptin, linagliptin, palonosetron. View Source
